2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile
Overview
Description
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile is a chemical compound with the molecular formula C10H3BrN4S It is known for its unique structure, which includes a brominated thiophene ring and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile can be synthesized through a multi-step process involving the bromination of thiophene followed by the introduction of the propanedinitrile group. The typical synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Propanedinitrile Group: The brominated thiophene is then reacted with malononitrile in the presence of a base such as sodium ethoxide to form the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives and reduced nitrile compounds.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile involves its interaction with various molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, [(5-chloro-2-thienyl)methylene]-
- Propanedinitrile, [(5-fluoro-2-thienyl)methylene]-
- Propanedinitrile, [(5-iodo-2-thienyl)methylene]-
Uniqueness
2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science, where the bromine atom can influence reactivity and stability.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTOPUBXWAVPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351773 | |
Record name | Propanedinitrile, [(5-bromo-2-thienyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81020-78-2 | |
Record name | Propanedinitrile, [(5-bromo-2-thienyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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